
1-amino-3-(1H-indol-3-ylmethylideneamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(1H-indol-3-ylmethylideneamino)thiourea is a compound that features an indole moiety linked to a thiourea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(1H-indol-3-ylmethylideneamino)thiourea typically involves the reaction of indole derivatives with thiourea under specific conditions. One common method involves the condensation of indole-3-carboxaldehyde with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(1H-indol-3-ylmethylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
1-Amino-3-(1H-indol-3-ylmethylideneamino)thiourea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-amino-3-(1H-indol-3-ylmethylideneamino)thiourea involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Amino-3-(1H-indol-3-ylmethylideneamino)thiourea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives and thiourea compounds, such as indole-3-carboxaldehyde and thiourea itself.
Uniqueness: The combination of the indole and thiourea moieties in a single molecule provides unique structural and functional properties.
Propriétés
Numéro CAS |
51236-69-2 |
|---|---|
Formule moléculaire |
C10H11N5S |
Poids moléculaire |
233.30 g/mol |
Nom IUPAC |
1-amino-3-(1H-indol-3-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C10H11N5S/c11-14-10(16)15-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,11H2,(H2,14,15,16) |
Clé InChI |
VODCTKOMRYTGJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
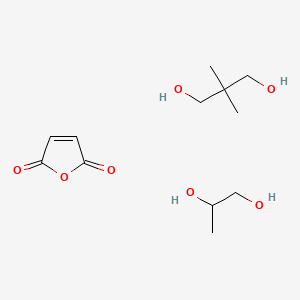
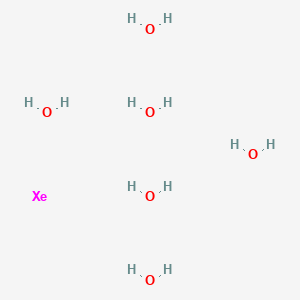
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
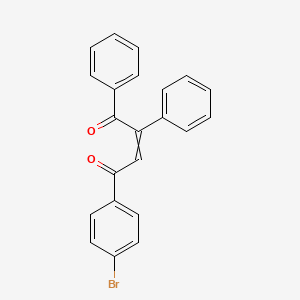

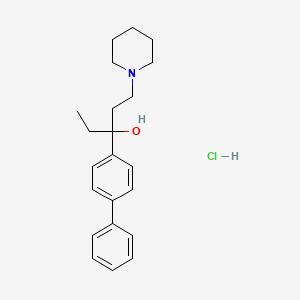
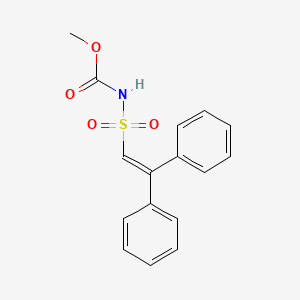

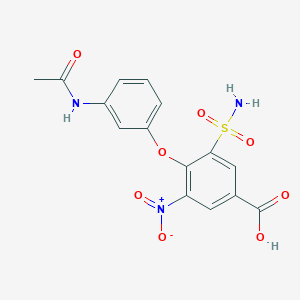
![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
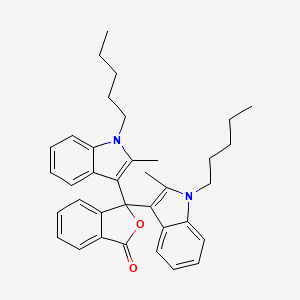
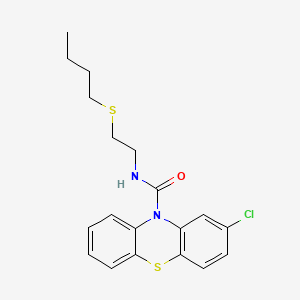
![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)
